molecular formula C10H15ClN2O2 B6173936 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride CAS No. 2613385-41-2

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride

Cat. No.: B6173936
CAS No.: 2613385-41-2
M. Wt: 230.7
InChI Key:
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine hydrate.

  • Reaction Steps: The process involves the formation of an intermediate hydrazone, followed by cyclization to form the indazole ring

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions involve replacing a hydrogen atom with another substituent, often using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as alkyl halides, amines, or alcohols

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes

  • Reduction: Alcohols or amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indazole derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases. Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indazole: A closely related compound with similar biological activities.

  • Ethyl acetoacetate: A precursor used in the synthesis of the target compound.

  • Hydrazine hydrate: Another starting material used in the synthesis process.

Uniqueness: 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other indazole derivatives.

Properties

CAS No.

2613385-41-2

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

0

Origin of Product

United States

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